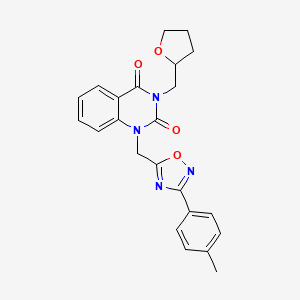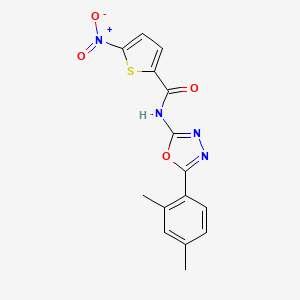
N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-5-nitrothiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule with several functional groups, including an oxadiazole ring and a nitrothiophene group. These groups are often seen in various pharmaceuticals and materials due to their unique chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole and nitrothiophene groups would likely have a significant impact on its overall structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could make it more reactive .Wissenschaftliche Forschungsanwendungen
Synthesis and Radiosensitization
A study by Threadgill et al. (1991) involved synthesizing a series of nitrothiophene-5-carboxamides with N-(omega-aminoalkyl) side chains, similar in structure to N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-5-nitrothiophene-2-carboxamide. These compounds were evaluated as radiosensitizers and selective bioreductively activated cytotoxins, showing potential in enhancing radiotherapy effectiveness.
Heterocyclic Compound Transformation
In a study by Chau et al. (1997), 1,3,4-oxadiazol-2(3H)-one derivatives were transformed into 1,3,5-triazine-2,4,6-trione derivatives, indicating the potential of such compounds, including this compound, in synthetic organic chemistry and pharmaceutical development.
Rearrangement into 1,2,5-Oxadiazoles
Potkin et al. (2012) conducted research on 5-arylisoxazole-3-hydroxamic acids, demonstrating their transformation into 1,2,5-oxadiazoles. This kind of chemical transformation can be significant in creating new compounds with potential biological activities.
Antidiabetic Screening
Lalpara et al. (2021) synthesized a series of N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides and evaluated them for antidiabetic activity. This illustrates the potential of 1,3,4-oxadiazole derivatives in the development of new antidiabetic agents.
Synthesis of Molecular Wires
Wang et al. (2006) focused on 2,5-Diphenyl-1,3,4-oxadiazole (OXD) derivatives, showcasing their utility in synthesizing molecular wires with applications in electronic and optoelectronic devices.
Antidepressant and Anticonvulsant Activities
A study by Abdel‐Aziz et al. (2009) synthesized pyrazole derivatives, including 1,3,4-oxadiazole derivatives, and evaluated them for antidepressant and anticonvulsant activities, suggesting their potential therapeutic applications.
Acetyl- and Butyrylcholinesterase Inhibition
Pflégr et al. (2022) conducted a study on 5-Aryl-1,3,4-oxadiazol-2-amines, focusing on their inhibition of acetyl- and butyrylcholinesterase. These enzymes are targets for treating neurodegenerative diseases, indicating the relevance of such compounds in medicinal chemistry.
Antimicrobial and Anti-Proliferative Activities
Al-Wahaibi et al. (2021) synthesized 1,3,4-Oxadiazole N-Mannich Bases and evaluated their antimicrobial and anti-proliferative activities. This highlights the potential of 1,3,4-oxadiazole derivatives in developing new antimicrobial and anticancer agents.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O4S/c1-8-3-4-10(9(2)7-8)14-17-18-15(23-14)16-13(20)11-5-6-12(24-11)19(21)22/h3-7H,1-2H3,(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZGOARIDWGTRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

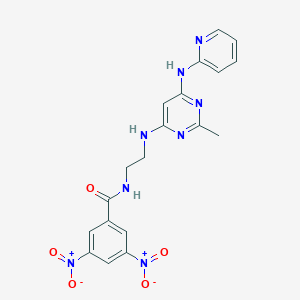
![N-(4-methoxyphenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2689650.png)
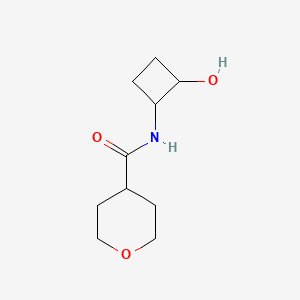
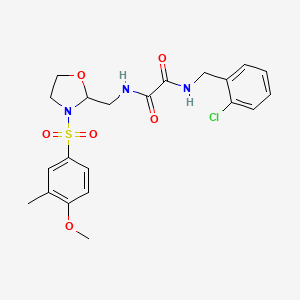
![2-Amino-6-tert-pentyl-N-o-tolyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/no-structure.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-1-methyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2689659.png)
![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2689660.png)


![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide](/img/structure/B2689663.png)

![N-(4-fluorophenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2689667.png)

